JAK3 Selectivity: >300-Fold Higher Selectivity for JAK3 Over JAK1 Compared to Tofacitinib
Ritlecitinib exhibits strict JAK3 selectivity with an IC50 of 33.1 nM and no measurable inhibition of JAK1, JAK2, or TYK2 at concentrations up to 10,000 nM (IC50 >10,000 nM) [1]. In contrast, tofacitinib inhibits JAK1 (IC50 = 15 nM), JAK2 (IC50 = 71 nM), and JAK3 (IC50 = 45 nM) with similar potency [2]. The selectivity window for ritlecitinib (JAK1 IC50 / JAK3 IC50) exceeds 300, whereas for tofacitinib the ratio is 0.33, indicating that tofacitinib is actually more potent against JAK1 than JAK3 [1][2]. This differential selectivity profile has functional consequences: ritlecitinib spares JAK1-dependent interferon signaling and JAK2-dependent hematopoietic cytokine signaling, pathways that are inhibited by tofacitinib and associated with anemia, neutropenia, and increased infection risk [3].
| Evidence Dimension | Kinase selectivity (JAK1 IC50 / JAK3 IC50 ratio) |
|---|---|
| Target Compound Data | JAK1 IC50 >10,000 nM; JAK3 IC50 = 33.1 nM; Ratio >302 |
| Comparator Or Baseline | Tofacitinib: JAK1 IC50 = 15 nM; JAK3 IC50 = 45 nM; Ratio = 0.33 |
| Quantified Difference | Ritlecitinib is >900-fold more selective for JAK3 over JAK1 compared to tofacitinib (>302 vs. 0.33) |
| Conditions | Cell-free enzymatic assay, 1 mM ATP |
Why This Matters
For researchers developing JAK3-targeted therapies or investigating cytokine-specific signaling, ritlecitinib provides a cleaner pharmacological tool devoid of confounding JAK1/2 inhibition, enabling more precise dissection of JAK3-dependent biology.
- [1] Telliez JB, et al. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016 Dec 16;11(12):3442-3451. View Source
- [2] PMC9470217 Table 1: IC50 values of JAK inhibitors. Data compiled from multiple primary sources. View Source
- [3] Eisman S, et al. Ritlecitinib: an investigational drug for the treatment of moderate to severe alopecia areata. Expert Opin Investig Drugs. 2021 Dec;30(12):1169-1174. View Source
